
Iridium--manganese (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium–manganese (1/3) is a compound that combines iridium and manganese in a specific stoichiometric ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and energy production. Iridium is known for its high stability and catalytic activity, while manganese is valued for its magnetic properties and cost-effectiveness.
Preparation Methods
The synthesis of iridium–manganese (1/3) can be achieved through several methods. One common approach involves the co-precipitation of iridium and manganese salts, followed by calcination at high temperatures to form the desired compound. Another method includes the use of molten salt chlorination, where iridium and manganese are reacted in a molten salt medium to produce the compound. Industrial production methods often involve the use of high-temperature pyrolysis and electrochemical deposition to ensure high purity and yield .
Chemical Reactions Analysis
Iridium–manganese (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, the compound can act as a catalyst for the oxygen evolution reaction (OER), which is crucial for water splitting and hydrogen production . Common reagents used in these reactions include oxygen, hydrogen peroxide, and other oxidizing agents. The major products formed from these reactions are typically oxides of iridium and manganese, such as iridium dioxide (IrO2) and manganese dioxide (MnO2).
Scientific Research Applications
Iridium–manganese (1/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) in proton exchange membrane (PEM) water electrolysis . In biology and medicine, iridium-based compounds are being explored for their potential anticancer properties, with studies showing promising results in targeting cancer cells . In industry, the compound is used in the production of green hydrogen, where it helps reduce the amount of iridium needed for efficient hydrogen production .
Mechanism of Action
The mechanism of action of iridium–manganese (1/3) involves its ability to act as a catalyst in various chemical reactions. In the context of the oxygen evolution reaction (OER), the compound facilitates the adsorption and transformation of water molecules over the oxygen vacancies around the iridium sites, enhancing the overall efficiency of the reaction . The molecular targets and pathways involved include the localized lattice oxygen-mediated (L-LOM) mechanism, which boosts the adsorption and transformation of water molecules .
Comparison with Similar Compounds
Iridium–manganese (1/3) can be compared with other similar compounds, such as iridium dioxide (IrO2) and manganese dioxide (MnO2). While IrO2 is known for its high catalytic activity in OER, it is expensive and less abundant. MnO2, on the other hand, is more cost-effective but has lower catalytic efficiency. Iridium–manganese (1/3) offers a balance between cost and efficiency, making it a unique and valuable compound for various applications .
Similar compounds include:
- Iridium dioxide (IrO2)
- Manganese dioxide (MnO2)
- Iridium hexafluoride (IrF6)
- Iridium tetroxide (IrO4)
Properties
CAS No. |
247934-25-4 |
|---|---|
Molecular Formula |
IrMn3 |
Molecular Weight |
357.03 g/mol |
IUPAC Name |
iridium;manganese |
InChI |
InChI=1S/Ir.3Mn |
InChI Key |
GLVCWOKKRINGGW-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Mn].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
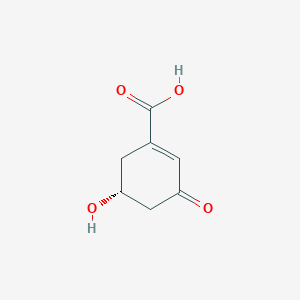
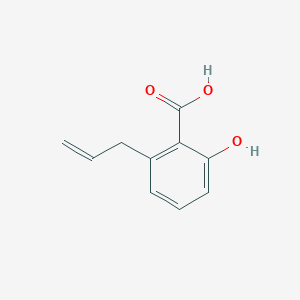
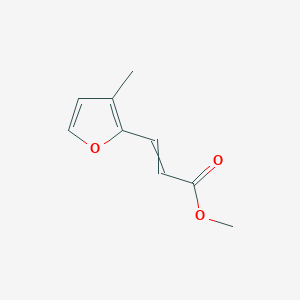
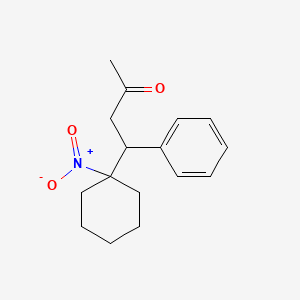

![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
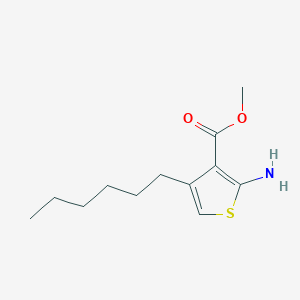
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
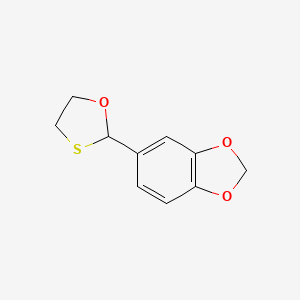

![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
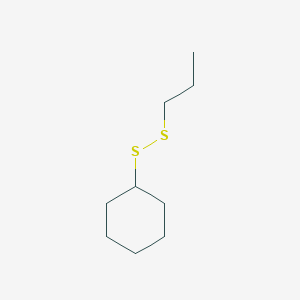
![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)
